1-氟-9H-咔唑

描述

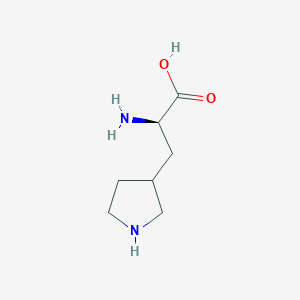

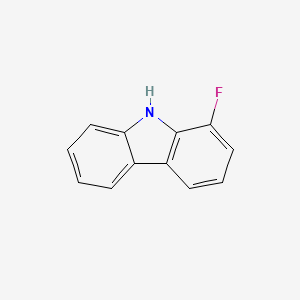

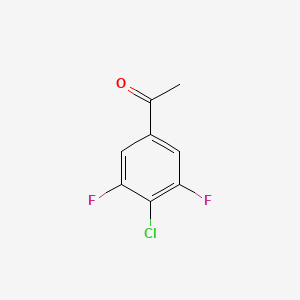

1-Fluoro-9H-carbazole is a chemical compound with the CAS Number: 391-26-4. It has a molecular weight of 185.2 and is typically a solid at room temperature .

Synthesis Analysis

Carbazole derivatives, including 1-fluoro-9H-carbazole, can be synthesized via various methods such as the Sonogashira type cross-coupling reaction . The synthesis of carbazole derivatives has been a topic of interest due to their wide range of applications .Molecular Structure Analysis

The molecular formula of 1-fluoro-9H-carbazole is C12H8FN . The structure of carbazole derivatives can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis

Carbazole derivatives, including 1-fluoro-9H-carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They have been used in a variety of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

1-Fluoro-9H-carbazole is a solid at room temperature . It has a molecular weight of 185.2 .科学研究应用

Optoelectronic Devices

1-fluoro-9H-carbazole: is a significant compound in the development of optoelectronic devices due to its excellent electrical and electrochemical properties. It’s used in the synthesis of polycarbazoles, which are conducting polymers with high charge carrier mobility and morphological stability. These materials are essential for creating nanodevices, rechargeable batteries, and electrochemical transistors .

Electroluminescent Materials

The electroluminescent (EL) properties of carbazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). These materials can emit light in response to an electric current and are used in displays and lighting. Carbazole-based EL materials are known for their high efficiency and stability .

Photovoltaic Applications

Carbazole compounds, including 1-fluoro-9H-carbazole, are used in solar cells due to their good chemical and environmental stability. They serve as the building blocks for conjugated monomers that form the active layer in photovoltaic devices, converting sunlight into electricity with high efficiency .

Biosensors

The versatility in functionalization of carbazole derivatives allows for the creation of sensitive biosensors. These sensors can detect biological molecules or chemical substances with high specificity and are used in medical diagnostics and environmental monitoring .

Corrosion Inhibition

Carbazole derivatives are also applied in the field of corrosion inhibition. They can form protective layers on metals, preventing oxidation and degradation. This application is particularly important in extending the life of infrastructure and machinery .

Pharmaceutical Research

In the pharmaceutical industry, carbazole derivatives like 1-fluoro-9H-carbazole are studied for their potential therapeutic effects. For instance, they have been investigated for their role in managing diabetes and related complications, offering a promising area for drug development .

Fluorescent Probes

Carbazole-based compounds are used to develop fluorescent probes that can detect ions or molecules with high sensitivity. These probes are valuable tools in chemical analysis and biological research, allowing for the visualization of processes at the molecular level .

作用机制

Target of Action

The primary target of 1-fluoro-9H-carbazole is the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

1-Fluoro-9H-carbazole interacts with its target, the CARDO system, by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Biochemical Pathways

The biochemical pathway affected by 1-fluoro-9H-carbazole is the carbazole degradation pathway . The compound’s interaction with the CARDO system leads to the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole .

Pharmacokinetics

It is known that the compound is a solid at room temperature This could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of 1-fluoro-9H-carbazole’s action are the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole , which could potentially have various downstream effects depending on the cellular context.

Action Environment

The action of 1-fluoro-9H-carbazole can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability

安全和危害

未来方向

Carbazole-based compounds, including 1-fluoro-9H-carbazole, have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in a variety of fields such as organic light-emitting diodes (OLED), semiconducting materials, and organic solar cells .

属性

IUPAC Name |

1-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCIBVGJBEJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)